Tetracosa-9,17-dienoic acid
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Overview
Description
Tetracosa-9,17-dienoic acid is a very long-chain fatty acid with the molecular formula C24H44O2. It is characterized by the presence of two double bonds located at the 9th and 17th positions of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-9,17-dienoic acid can be achieved through several methods. One common approach involves the use of thin layer chromatography (TLC) to obtain pure fatty acid methyl esters (FAME) of tetracosa mono- and dienoic acids. The total lipids isolated from rat erythrocytes are treated with methanolic-NaOH, followed by acid methanolysis to prepare the esters .
Industrial Production Methods
the synthesis of similar dienoic acids often involves catalytic cross-cyclomagnesiation reactions using Grignard reagents in the presence of catalysts such as Cp2TiCl2 .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-9,17-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bonds and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms at the double bond positions, resulting in dibromo derivatives.
Major Products Formed
The major products formed from these reactions include diols, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetracosa-9,17-dienoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: It plays a role in the study of lipid metabolism and the function of very long-chain fatty acids in biological systems.
Industry: It is used in the production of specialized lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetracosa-9,17-dienoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of human topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition is achieved through the stabilization of DNA-protein complexes, leading to the disruption of the cell cycle and potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: An omega-6 fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: An omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds at the 5th, 8th, 11th, 14th, and 17th positions.
Uniqueness
Tetracosa-9,17-dienoic acid is unique due to its specific double bond positions and its very long carbon chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
921212-18-2 |
---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
tetracosa-9,17-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h7-8,15-16H,2-6,9-14,17-23H2,1H3,(H,25,26) |
InChI Key |
FYAGCAWOORYQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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